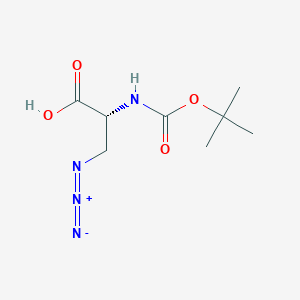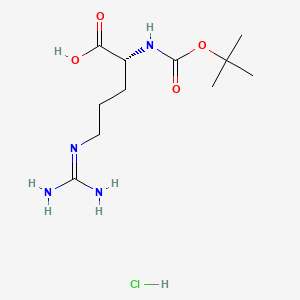
N-(9-((2R,6S)-6-(hydroxymethyl)morpholin-2-yl)-9H-purin-6-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(9-((2R,6S)-6-(hydroxymethyl)morpholin-2-yl)-9H-purin-6-yl)benzamide is a complex organic compound that features a purine base linked to a morpholine ring and a benzamide group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(9-((2R,6S)-6-(hydroxymethyl)morpholin-2-yl)-9H-purin-6-yl)benzamide typically involves multiple steps:
Formation of the Purine Base: The purine base can be synthesized through a series of reactions starting from simple precursors like formamide and cyanamide.
Attachment of the Morpholine Ring: The morpholine ring is introduced via nucleophilic substitution reactions, often using a protected form of morpholine to ensure selective reaction at the desired position.
Coupling with Benzamide: The final step involves coupling the modified purine base with benzamide, usually through an amide bond formation reaction using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes:
Batch or Continuous Flow Processes: Depending on the scale, batch processes or continuous flow reactors may be used to enhance efficiency and yield.
Purification Techniques: Techniques such as crystallization, chromatography, and recrystallization are employed to purify the final product.
Types of Reactions:
Oxidation: The hydroxymethyl group can undergo oxidation to form aldehyde or carboxylic acid derivatives.
Reduction: The compound can be reduced under specific conditions to modify the purine or benzamide moieties.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products:
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Alcohols, amines.
Substitution Products: Halogenated derivatives, substituted purines.
科学研究应用
N-(9-((2R,6S)-6-(hydroxymethyl)morpholin-2-yl)-9H-purin-6-yl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antiviral, anticancer, and anti-inflammatory agent.
Biological Studies: Used in studies involving enzyme inhibition, particularly targeting kinases and other purine-binding proteins.
Chemical Biology: Employed as a probe to study cellular processes involving purine metabolism and signaling pathways.
作用机制
The compound exerts its effects primarily through interaction with purine-binding proteins and enzymes. It can inhibit the activity of specific kinases by mimicking the natural substrates or binding to the active site, thereby blocking the enzyme’s function. This inhibition can disrupt cellular signaling pathways, leading to therapeutic effects in diseases like cancer and viral infections.
相似化合物的比较
Adenosine Derivatives: Compounds like adenosine and its analogs share the purine base structure.
Benzamide Derivatives: Compounds such as N-(2-hydroxybenzyl)benzamide.
Uniqueness:
Structural Complexity: The combination of a purine base with a morpholine ring and a benzamide group is unique, providing distinct chemical and biological properties.
Versatility in Reactions: The presence of multiple functional groups allows for diverse chemical modifications, enhancing its utility in research and potential therapeutic applications.
This compound’s unique structure and versatile reactivity make it a valuable subject of study in various scientific fields
属性
IUPAC Name |
N-[9-[(2R,6S)-6-(hydroxymethyl)morpholin-2-yl]purin-6-yl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O3/c24-8-12-6-18-7-13(26-12)23-10-21-14-15(19-9-20-16(14)23)22-17(25)11-4-2-1-3-5-11/h1-5,9-10,12-13,18,24H,6-8H2,(H,19,20,22,25)/t12-,13+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NERNBOZWQFRXNA-QWHCGFSZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(CN1)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](O[C@H](CN1)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2R)-2,6-bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid;N-cyclohexylcyclohexanamine](/img/structure/B613699.png)










![(2,5-dioxopyrrolidin-1-yl) (2R)-3-[(4-methoxyphenyl)methylsulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B613722.png)

